3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile
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Description
3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile is a useful research compound. Its molecular formula is C15H14F2N2O and its molecular weight is 276.287. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Amination and Chemical Transformations
Research by Andreae et al. (1992) and Kostyuchenko et al. (2009) explored the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane derivatives, which is relevant to the chemical structure of interest. These studies highlight chemical transformations such as intramolecular nucleophilic attacks and ring transformations involving similar compounds (Andreae, Schmitz, Wulf, & Schulz, 1992); (Kostyuchenko, Shulishov, Rafikov, Novichkov, Dokichev, & Tomilov, 2009).
Synthesis of Fluorine-Containing Compounds
Kovtonyuk et al. (2012) conducted research on the synthesis of fluorine-containing compounds, including 1,4-dioxa-2-azaspiro[4.5]deca-2,6,9-trienes, by reacting polyfluorinated cyclohexa-2,5-dienones with nitrile oxides. This study is significant for understanding the chemical behavior of fluorine-substituted azaspiro compounds (Kovtonyuk, Kobrina, & Gatilov, 2012).
Structural and Conformational Analysis
Montalvo-González and Ariza-Castolo (2012) performed a structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. Their findings contribute to the understanding of the relative configuration and preferred conformations of such compounds (Montalvo-González & Ariza-Castolo, 2012).
Crystal Structure Studies
Manjunath et al. (2011) investigated the crystal and molecular structure of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, providing insight into the crystalline properties of related azaspiro compounds (Manjunath, Naveen, Kumar, Prasad, Naveen, Sridhar, Prasad, & Rangappa, 2011).
Properties
IUPAC Name |
3-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-15(17)10-14(15)4-6-19(7-5-14)13(20)12-3-1-2-11(8-12)9-18/h1-3,8H,4-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHXQXALKJUMFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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